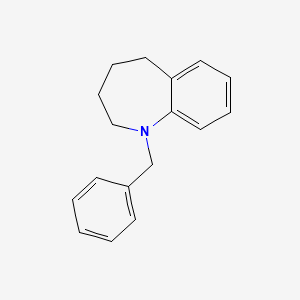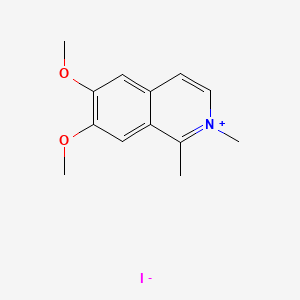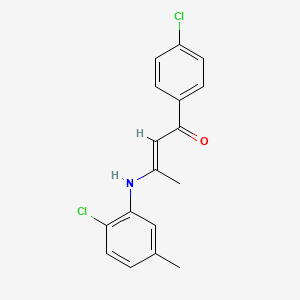
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyltetrahydropterin is a member of pterins.
Scientific Research Applications
Model Compound in Enzymatic Reaction Studies
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine serves as a useful model compound for studying chemical and enzymatic reactions, particularly in relation to 5-methyl tetrahydrofolate. It has been synthesized and characterized for its absorption spectra, PMR spectra, and pKa values, which are essential for understanding its chemical behavior in various biological processes (Whiteley, Drais, & Huennekens, 1969).
Hydroxylation of Aromatic Amino Acids
Research indicates that this compound, in the presence of ferrous ion, acts as a hydroxylating agent for aromatic amino acids. This property is significant for understanding biochemical pathways and enzymatic systems involving amino acid transformations (Coulson, Powers, & Jepson, 1970).
Enzyme Substrate Analysis
This compound has been analyzed as a substrate for dihydropteridine reductase, an enzyme critical in human brain function. The studies focus on the enzyme’s interaction with various pteridine ring substituents, enhancing our understanding of enzyme-substrate specificity and reaction mechanisms (Armarego, Ohnishi, & Taguchi, 1986).
Investigation of Autoxidation Mechanisms
The autoxidation of tetrahydrofolic acid and tetrahydrobiopterin, both derivatives of this compound, has been studied. This research helps in understanding the kinetics and mechanisms involved in oxidative stress and the formation of free radicals in biological systems (Blair & Pearson, 1974).
Electron-Transfer Reactions Studies
Preliminary studies have been conducted on the formation of cationic radicals of this compound. These findings have implications for understanding electron-transfer reactions in biological systems and photosynthesis (Bobst, 1971).
Properties
| 611-54-1 | |
Molecular Formula |
C8H13N5O |
Molecular Weight |
195.22 |
IUPAC Name |
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H13N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h3-4,10H,1-2H3,(H4,9,11,12,13,14) |
InChI Key |
ARHXUJTYUBUXBB-UHFFFAOYSA-N |
SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C |
| 611-54-1 | |
Related CAS |
945-43-7 (mono-hydrochloride) |
synonyms |
2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine hydrochloride 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine monohydrochloride 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine sulfate 2-amino-4-hydroxy-6,7-dimethyltetrahydropteridine 6,7-dimethyl-5,6,7,8-tetrahydropterin DMPH4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1658378.png)
![2-(3,4-Dichlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B1658379.png)
![4-[[N-(benzenesulfonyl)-4-methoxyanilino]methyl]-N,N-diethylbenzamide](/img/structure/B1658384.png)


![1-O-tert-butyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] 4-hydroxypyrrolidine-1,2-dicarboxylate](/img/structure/B1658390.png)
![6-[(4-Phenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1658391.png)
![N-[5-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B1658393.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658395.png)

![3-[(4-Bromo-3-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B1658399.png)
![ethyl (2Z)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658400.png)
![ethyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658401.png)
